ethyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. This structure incorporates a methoxycarbonyl-substituted phenyl group at position 5, methyl groups at positions 2 and 7, and ester functionalities at positions 3 and 4. The compound is synthesized via cyclocondensation reactions involving dihydropyrimidinones and chloroacetic acid, followed by substitutions with aromatic aldehydes or other electrophiles . Its structural complexity and functional diversity make it a candidate for pharmacological applications, particularly in antifungal and anticancer research, though specific bioactivity data for this exact derivative remain underexplored in the provided evidence.
Properties
Molecular Formula |
C19H20N2O5S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 5-(4-methoxycarbonylphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H20N2O5S/c1-5-26-18(24)14-10(2)20-19-21(16(22)11(3)27-19)15(14)12-6-8-13(9-7-12)17(23)25-4/h6-9,11,15H,5H2,1-4H3 |
InChI Key |
WODAYRVMCOXOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(S2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(methoxycarbonyl)benzaldehyde with 2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in the presence of a base such as sodium ethoxide . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of ethyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Position 5 Aromatic Substituents
- Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
Replacing the methoxycarbonylphenyl group with a bromophenyl enhances halogen bonding (π-halogen interactions), as confirmed by X-ray crystallography. This substitution increases molecular polarizability and may improve crystallinity but reduces solubility in polar solvents . - Ethyl 5-(4-acetoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
The addition of a benzylidene group at position 2 introduces conjugation, extending π-system delocalization. This structural feature enhances UV absorption and may influence binding to biological targets via planar stacking interactions .
Modifications at Position 6
- The amide moiety also facilitates hydrogen bonding, which could enhance target affinity .
Variations in Fused Rings
- 3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine ():
Fusion of a pyrrole ring increases molecular rigidity and aromatic surface area, favoring intercalation with DNA or enzymes. However, this modification reduces synthetic accessibility due to multi-step cyclization requirements .
Physicochemical and Crystallographic Properties
Biological Activity
Ethyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The compound features a thiazolo[3,2-a]pyrimidine core with a methoxycarbonyl-substituted phenyl group and an ethyl carboxylate moiety. Its molecular formula is C_24H_22N_2O_6S, with a molecular weight of 466.517 g/mol. The unique structural components contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting a mechanism that may involve the inhibition of bacterial enzyme systems critical for survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Notably, it has been shown to affect cancer cell lines such as MCF7 (breast cancer) and others. The mechanism of action is believed to involve the inhibition of key enzymes and receptors linked to inflammatory pathways like the NF-kB pathway, which plays a crucial role in regulating immune responses and inflammation.
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The IC50 values for various derivatives have been reported, indicating its potency relative to established chemotherapeutics like Doxorubicin.
Case Studies and Research Findings
A study evaluated the anticancer activity of several derivatives related to this compound. The results showed that some derivatives exhibited IC50 values comparable to or lower than Doxorubicin:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| Ethyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 43.41 | Anticancer |
| Methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 30.68 | Anticancer |
| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 54.23 | Anticancer |
These findings indicate that modifications in the structural components can significantly influence biological activity.
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
- Modulation of Inflammatory Pathways : Interfering with signaling pathways such as NF-kB that are essential for tumor growth and metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
